molecular formula C₂₄H₂₇FN₄O₆ B1163134 N-Desethyl Sunitinib Maleate

N-Desethyl Sunitinib Maleate

Cat. No.: B1163134
M. Wt: 486.49
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desethyl Sunitinib Maleate, also known as N-Desethyl Sunitinib Maleate, is a useful research compound. Its molecular formula is C₂₄H₂₇FN₄O₆ and its molecular weight is 486.49. The purity is usually 95%.
BenchChem offers high-quality N-Desethyl Sunitinib Maleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desethyl Sunitinib Maleate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₄H₂₇FN₄O₆

Molecular Weight

486.49

Synonyms

N-[2-(Ethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide Maleate

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Pharmacokinetics of N-Desethyl Sunitinib (SU12662)

[1]

Executive Summary

In the development and clinical monitoring of Sunitinib (Sutent®), the active metabolite N-Desethyl Sunitinib (SU12662) is of equal importance to the parent drug. Unlike many metabolites which are inactive byproducts, SU12662 exhibits equipotent tyrosine kinase inhibition (VEGFR, PDGFR, KIT) compared to Sunitinib.

Crucially, due to its longer half-life (80–110 hours) compared to the parent (40–60 hours), SU12662 accumulates significantly (7–10 fold) in plasma upon repeated dosing. Consequently, therapeutic drug monitoring (TDM) and pharmacokinetic (PK) evaluations must quantify the Total Active Drug (TAD) , defined as the sum of Sunitinib and N-Desethyl Sunitinib concentrations.

Metabolic Pathway & Formation

Sunitinib undergoes oxidative metabolism primarily via CYP3A4 .[1][2][3][4][5] The primary biotransformation is N-deethylation , where the diethylaminoethyl tail of Sunitinib loses one ethyl group to form N-Desethyl Sunitinib.

Mechanism of Action[6][7]
  • Parent: Sunitinib (N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide).

  • Transformation: CYP3A4 removes an ethyl moiety from the terminal nitrogen.

  • Metabolite: N-Desethyl Sunitinib (Secondary amine).[1][6][7]

Both the parent and metabolite are further metabolized by CYP3A4 into inactive compounds, but the conversion of Parent

MetabolicPathwaySunitinibSunitinib (Parent)(Diethylamino)CYP3A4CYP3A4(N-deethylation)Sunitinib->CYP3A4InactiveInactive Metabolites(Hydroxylation/N-oxidation)Sunitinib->Inactive Minor PathwaysSU12662N-Desethyl Sunitinib(Active Metabolite)(Monoethylamino)CYP3A4->SU12662 Primary PathwaySU12662->Inactive CYP3A4

Figure 1: The primary metabolic pathway of Sunitinib mediated by CYP3A4.[4][8]

Comparative Pharmacokinetics (ADME)

The pharmacokinetic profile of SU12662 is characterized by a delayed

Table 1: PK Parameters (Sunitinib vs. N-Desethyl Sunitinib)
ParameterSunitinib (Parent)N-Desethyl Sunitinib (SU12662)Significance
Potency (Ki) VEGFR2: 9 nMVEGFR2: ~9 nMEquipotent; additive therapeutic effect.

6–12 hours24–48 hoursMetabolite formation is rate-limited.
Half-life (

)
40–60 hours80–110 hours Metabolite persists longer; drives washout period.
Accumulation 3–4 fold7–10 fold Metabolite dominates steady-state trough levels.
Protein Binding 95%90%High binding; displacement interactions unlikely.[9]
Elimination Feces (61%), Urine (16%)Co-eliminatedRenal impairment has minimal effect.

Key Insight: Because SU12662 accumulates more extensively, the ratio of Metabolite:Parent increases over time until steady state is reached (typically 10–14 days).[9]

Bioanalytical Methodology (LC-MS/MS)

Quantifying SU12662 requires rigorous control of light exposure due to the potential for E/Z isomerization in both the parent and metabolite.[10]

Protocol: Simultaneous Quantification

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][11] Matrix: Human Plasma (K2EDTA).

Step 1: Sample Preparation (Light Protected)
  • Environment: Perform all steps under yellow/sodium vapor light or in opaque vessels to prevent photo-isomerization.

  • Extraction: Protein Precipitation (PPT).

    • Add 50 µL Plasma.

    • Add 150 µL Acetonitrile containing Internal Standard (Sunitinib-d10, SU12662-d5).

    • Vortex (1 min) and Centrifuge (13,000 rpm, 10 min, 4°C).

  • Supernatant: Transfer clear supernatant to amber glass vials.

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (or 2mM Ammonium Acetate).

    • B: Acetonitrile with 0.1% Formic Acid.[7]

  • Gradient: Steep gradient (5% B to 95% B) over 3-5 minutes.

  • Isomer Handling: If E and Z isomers separate, sum the peak areas. Alternatively, heat the column (40–50°C) or adjust pH to merge isomers into a single peak.

Step 3: Mass Spectrometry (MRM Mode)

Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Sunitinib 399.2283.13530
SU12662 371.2 283.1 3530
IS (Sunitinib-d10) 409.3283.13530

Note: The transition to fragment 283.1 is common to both, representing the core indole structure.

BioanalysisSamplePlasma Sample(Contains Sunitinib + SU12662)LightControlCRITICAL: Light Protection(Prevent E/Z Isomerization)Sample->LightControlExtractionProtein Precipitation(Acetonitrile + IS)LightControl->ExtractionSeparationLC Separation (C18)Merge Isomers or Sum PeaksExtraction->SeparationDetectionMS/MS Detection (MRM)SU12662: 371.2 -> 283.1Separation->DetectionDataQuantificationTotal Active Drug = Parent + SU12662Detection->Data

Figure 2: LC-MS/MS workflow emphasizing critical light protection steps.

Clinical Pharmacology & Covariates[1][11][14]

Therapeutic Drug Monitoring (TDM)[15]
  • Target Concentration: Total Active Drug (Sunitinib + SU12662) trough levels (

    
    ) of 50–100 ng/mL  correlate with improved Progression-Free Survival (PFS) and objective response rates in mRCC and GIST.
    
  • Toxicity Threshold: Combined levels >100 ng/mL are associated with Grade 3/4 toxicities (neutropenia, thrombocytopenia, hand-foot syndrome).

  • Metabolite Specificity: Some studies suggest SU12662 levels specifically (

    
     ng/mL) are independently prognostic for better outcomes.
    
Drug-Drug Interactions (DDIs)

Since both Sunitinib and SU12662 are CYP3A4 substrates:

  • CYP3A4 Inhibitors (e.g., Ketoconazole, Ritonavir): Increase combined

    
     and 
    
    
    .
    • Action: Dose reduction (e.g., to 37.5 mg) is often required.

  • CYP3A4 Inducers (e.g., Rifampin, St. John's Wort): Decrease combined exposure.[2]

    • Action: Dose escalation (up to 87.5 mg) may be necessary to maintain therapeutic efficacy.

Population Covariates
  • Race: Asian populations often show higher exposure and higher rates of hematological toxicity, potentially linked to polymorphisms in ABCG2 (BCRP) transporters which affect the disposition of both parent and metabolite.

  • Hepatic Impairment: Mild/Moderate (Child-Pugh A/B) does not significantly alter the PK of the total active drug. Severe impairment has not been fully studied.

References

  • Pfizer Inc. (2021). SUTENT® (sunitinib malate) Prescribing Information. U.S. Food and Drug Administration.[3][6][9][12] [Link]

  • Houk, B. E., et al. (2009). A Population Pharmacokinetic Meta-analysis of Sunitinib Malate (SU11248) and Its Primary Metabolite (SU12662) in Healthy Volunteers and Oncology Patients. Clinical Cancer Research. [Link]

  • Numakura, K., et al. (2018).[13] Clinical implications of pharmacokinetics of sunitinib malate and N-desethyl-sunitinib plasma concentrations for treatment outcome in metastatic renal cell carcinoma patients. Oncotarget. [Link]

  • Faivre, S., et al. (2006). Safety, Pharmacokinetics, and Antitumor Activity of SU11248, a Novel Oral Multitarget Tyrosine Kinase Inhibitor, in Patients with Cancer. Journal of Clinical Oncology. [Link]

  • De Bruijn, P., et al. (2017). Bioanalytical method for the quantification of sunitinib and its active metabolite N-desethyl sunitinib in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Methodological & Application

LC-MS/MS protocol for quantifying N-Desethyl Sunitinib in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Desethyl Sunitinib in Human Plasma

Executive Summary

This protocol details a robust, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Sunitinib (Sutent®) and its active metabolite, N-Desethyl Sunitinib (SU12662), in human plasma.[1][2]

While Sunitinib is the parent compound, N-Desethyl Sunitinib is equipotent and accumulates significantly in plasma, making its quantification critical for accurate PK/PD modeling. This guide addresses specific bioanalytical challenges, primarily the light-induced E/Z isomerization of the analytes, and provides a self-validating workflow compliant with FDA Bioanalytical Method Validation Guidance (2018).

Scientific Background & Mechanistic Insight

Metabolic Pathway

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor (TKI). It is metabolized primarily by CYP3A4 into N-Desethyl Sunitinib. Both compounds exhibit similar inhibitory activity against VEGFR and PDGFR.

Metabolism Sunitinib Sunitinib (Parent Drug) CYP3A4 CYP3A4 (Enzyme) Sunitinib->CYP3A4 NDesethyl N-Desethyl Sunitinib (Active Metabolite) CYP3A4->NDesethyl N-Deethylation Inactive Inactive Metabolites NDesethyl->Inactive Further Metabolism

Figure 1: Metabolic pathway of Sunitinib.[3] The active metabolite SU12662 retains significant pharmacological activity.

The "Expert" Insight: Isomerization Control

Critical Causality: Sunitinib and its metabolite contain an exocyclic double bond that allows for E (trans) and Z (cis) isomerization.

  • The Problem: Exposure to light (daylight or standard lab lighting) causes rapid conversion from the thermodynamically stable Z-isomer to the E-isomer. If separated chromatographically, this results in split peaks, compromising integration accuracy.

  • The Solution: All sample handling must occur under sodium light or low-intensity amber light . Alternatively, opaque amber plasticware must be used. This protocol utilizes a specific mobile phase pH and column temperature to merge isomers or prevent conversion during the run.

Materials and Reagents

  • Analytes: Sunitinib Malate, N-Desethyl Sunitinib (SU12662).[1][3]

  • Internal Standard (IS): Sunitinib-d10 (Deuterated IS is mandatory to compensate for matrix effects in ESI+).

  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Extraction Solvent: tert-Butyl Methyl Ether (TBME) (Preferred over simple protein precipitation for cleaner baselines in clinical samples).

Experimental Protocol

Instrument Configuration
ParameterSettingRationale
LC System UHPLC (e.g., Waters Acquity or Agilent 1290)High pressure required for sub-2µm columns.
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)C18 provides optimal retention for hydrophobic TKIs.
Column Temp 40°CEnhances peak sharpness and system pressure stability.
Mobile Phase A 20 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffering at pH ~3.5 ensures protonation of the basic amine for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Flow Rate 0.4 mL/minOptimal linear velocity for UPLC columns.[4]
Injection Vol 2 - 5 µLLow volume minimizes solvent effects on peak shape.
Mass Spectrometry (MS/MS) Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[4][5]

  • Mode: Multiple Reaction Monitoring (MRM).[3][4]

MRM Transitions:

  • Sunitinib: m/z 399.2

    
     326.1 (Quantifier), 399.2 
    
    
    
    283.1 (Qualifier)
  • N-Desethyl Sunitinib: m/z 371.2

    
     283.1 (Quantifier)
    
  • Sunitinib-d10 (IS): m/z 409.2

    
     326.1
    

Note: The transition to 326 represents the loss of the diethylamine side chain, while 283 represents further fragmentation. These transitions are specific and avoid common plasma interferences.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over protein precipitation to remove phospholipids that cause ion suppression.

Workflow Diagram:

SamplePrep Step1 1. Aliquot 100 µL Plasma (Amber Tube) Step2 2. Add 20 µL IS Working Sol (Sunitinib-d10) Step1->Step2 Step3 3. Add 50 µL 0.5M NaOH (Basify to pH > 10) Step2->Step3 Ensure uncharged state Step4 4. Add 600 µL TBME (Extraction Solvent) Step3->Step4 Step5 5. Vortex (10 min) & Centrifuge Step4->Step5 Step6 6. Flash Freeze Aqueous Layer (Dry Ice/Acetone bath) Step5->Step6 Step7 7. Decant Organic Layer & Evaporate to Dryness Step6->Step7 Step8 8. Reconstitute (Mobile Phase A:B 70:30) Step7->Step8

Figure 2: LLE Workflow. Basifying the plasma (Step 3) renders the basic drugs uncharged, driving them into the organic TBME layer.

Method Validation (FDA Guidelines)

To ensure scientific integrity, the method must be validated against the FDA Bioanalytical Method Validation Guidance for Industry (2018) .[6][7]

Validation ParameterAcceptance Criteria (FDA 2018)Experimental Approach
Linearity

8 non-zero standards. Range: 0.5 – 200 ng/mL.
Accuracy ±15% (±20% at LLOQ)5 replicates at LLOQ, Low, Mid, High QC.
Precision (CV) <15% (<20% at LLOQ)Intra- and Inter-day assessment.[4][8][9][10]
Selectivity No interfering peaks >20% of LLOQAnalyze 6 blank plasma lots (lipemic/hemolyzed included).
Matrix Effect IS-normalized MF within ±15%Compare post-extraction spike vs. neat solution.
Stability ±15% deviation from nominalCrucial: Test bench-top stability under light vs. dark conditions.

Troubleshooting & Expert Tips

  • Ghost Peaks/Carryover: Sunitinib is hydrophobic and "sticky." If carryover is observed >20% of LLOQ in the first blank after a high standard:

    • Fix: Use a needle wash of Acetonitrile:Isopropanol:Acetone:Water (40:30:20:10) + 0.1% Formic Acid .[1][3][4][11]

  • Split Peaks (Isomerization): If you see doublets in the chromatogram:

    • Cause: Light exposure during prep or autosampler temperature too high.

    • Fix: Wrap all tubes in aluminum foil. Set autosampler to 4°C. Ensure laboratory windows have UV filters.

  • Low Recovery:

    • Cause: pH during extraction was not basic enough.

    • Fix: Ensure the addition of NaOH (Step 3 in diagram) brings pH > 10. Sunitinib is a weak base; it must be uncharged to move into TBME.

References

  • US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • de Bruijn, P., et al. (2010).[3] Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry.[1][10] Journal of Pharmaceutical and Biomedical Analysis, 51(4), 934-941. Retrieved from [Link]

  • Marangon, E., et al. (2020). A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of sunitinib and N-desethyl sunitinib in human plasma: Light-induced isomerism overtaking towards therapeutic drug monitoring in clinical routine.[2][12][13] Journal of Pharmaceutical and Biomedical Analysis, 179, 112949.[2] Retrieved from [Link]

Sources

Application Note: High-Precision In Vitro Cytotoxicity Profiling of N-Desethyl Sunitinib Maleate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

N-Desethyl Sunitinib (SU12662) is the primary pharmacologically active metabolite of Sunitinib (Sutent), a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] While Sunitinib is the parent compound, understanding the cytotoxicity of N-Desethyl Sunitinib is critical for translational relevance because it accumulates in plasma to concentrations similar to the parent drug and exhibits equipotent inhibitory activity against key targets including VEGFR2 (Flk-1) , PDGFR


 , and KIT .
Why This Protocol Matters

Many standard cytotoxicity protocols fail to account for the specific physicochemical properties of Type I/II kinase inhibitors. Sunitinib and its metabolites are:

  • Cytostatic: They often induce G1 cell cycle arrest before cell death, making short-duration assays (24h) misleading.

  • Chromogenic: The compound is yellow-orange, which can interfere with colorimetric assays (MTT/MTS) if not carefully background-corrected.

  • Highly Protein Bound: In vivo plasma protein binding is >90%. In vitro assays with varying FBS concentrations can drastically shift IC50 values.

This guide provides a validated workflow using ATP-based Luminescence (to eliminate optical interference) and Caspase-3/7 activation (to confirm apoptotic mechanism).

Pre-Assay Preparation: The "Hidden" Variables

Molecular Weight & Stoichiometry

A common source of experimental error is confusing the free base with the maleate salt. You must adjust your mass calculations accordingly.

FormChemical FormulaMolecular Weight ( g/mol )Solubility Limit (DMSO)
N-Desethyl Sunitinib (Free Base)

370.42 ~20 mg/mL
N-Desethyl Sunitinib Maleate

486.49 ~5 mg/mL (warm)

Critical Calculation: To prepare a 10 mM stock solution of the Maleate salt : Dissolve 4.86 mg of powder in 1.0 mL of anhydrous DMSO. Do not use the free base MW (370.42) for the maleate salt, or your concentration will be off by ~24%.

Storage & Stability[2][3]
  • Powder: Store at -20°C, desiccated. Protect from light (compound is photosensitive).

  • Stock Solution (DMSO): Aliquot immediately. Stable at -80°C for 6 months.[2] Avoid freeze-thaw cycles >3 times.

  • Working Solution: Prepare fresh in cell culture media. Do not store aqueous dilutions; the compound may precipitate or adhere to plastics.

Visualizing the Mechanism

The following diagram illustrates the metabolic formation of N-Desethyl Sunitinib and its downstream effects on tumor cell survival.

G Sunitinib Sunitinib (Parent) CYP3A4 CYP3A4 (Hepatic Metabolism) Sunitinib->CYP3A4 N-deethylation Targets Target RTKs: VEGFR2, PDGFR, KIT, FLT3 Sunitinib->Targets Direct Inhibition NDesethyl N-Desethyl Sunitinib (Active Metabolite) CYP3A4->NDesethyl NDesethyl->Targets Equipotent Inhibition Signaling Downstream Signaling: RAS/RAF/MEK & PI3K/AKT Targets->Signaling Blocks Phosphorylation Effect Physiological Outcome: Angiogenesis Inhibition Apoptosis G1 Cell Cycle Arrest Signaling->Effect Loss of Survival Signals

Figure 1: Pharmacological pathway showing the parallel potency of Parent and Metabolite against RTKs.

Protocol A: ATP-Based Cytotoxicity Assay (Luminescence)

Recommended over MTT due to the compound's yellow color and high sensitivity requirements.

Materials
  • Cell Lines: 786-O (Renal Cell Carcinoma) or HUVEC (Endothelial).

  • Reagent: CellTiter-Glo® or equivalent ATP-luminescence reagent.

  • Plate: 96-well white-walled , clear-bottom plates (prevents signal bleed).

Step-by-Step Workflow
  • Cell Seeding (Day 0):

    • Dissociate cells and count viability (>95% required).

    • Seed 3,000 - 5,000 cells/well in 90 µL of complete media.

    • Note: Use low seeding density to prevent contact inhibition over the longer assay duration (72h).

    • Incubate 24h at 37°C/5% CO2 to allow attachment.

  • Compound Preparation (Day 1):

    • Thaw 10 mM N-Desethyl Sunitinib Maleate DMSO stock.

    • Perform a 1:3 serial dilution in 100% DMSO (9 points).

      • Top Conc: 10 mM.

      • Bottom Conc: ~1.5 µM.

    • Intermediate Dilution: Dilute each DMSO point 1:200 into pre-warmed culture media.

      • This reduces DMSO to 0.5% and prevents "shocking" cells with pure solvent.

  • Treatment:

    • Add 10 µL of the Intermediate Dilution to the 90 µL of cells in the plate.

    • Final DMSO concentration: 0.05% (Safe for most lines).

    • Final Drug Range: 50 µM down to ~7 nM (plus Vehicle Control).

  • Incubation:

    • Incubate for 72 hours .

    • Why 72h? RTK inhibitors are often cytostatic. 24h is insufficient to observe the full impact of proliferation arrest.

  • Readout (Day 4):

    • Equilibrate plate and ATP reagent to Room Temperature (RT) for 30 mins.

    • Add 100 µL ATP reagent per well.

    • Orbitally shake for 2 mins (lyses cells).

    • Incubate 10 mins at RT (stabilizes signal).

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Protocol B: Caspase-3/7 Apoptosis Confirmation

Use this to distinguish between simple growth arrest (cytostatic) and active cell killing (cytotoxic).

Workflow Modifications
  • Seeding: Identical to Protocol A.

  • Multiplexing: You can use a non-lytic viability dye (e.g., CellTiter-Fluor) before the Caspase assay to normalize apoptosis data to cell number.

  • Reagent: Caspase-Glo® 3/7 reagent.

  • Timing: Apoptosis often peaks earlier than total cell death. Measure at 24h and 48h .

Data Interpretation[5][6][7][8]
  • High ATP reduction + Low Caspase: Suggests Cytostatic effect (G1 Arrest).

  • High ATP reduction + High Caspase: Suggests Cytotoxic effect (Apoptosis).

  • N-Desethyl Sunitinib typically shows dose-dependent Caspase 3/7 activation in sensitive lines (e.g., MV4-11, 786-O).

Experimental Workflow Diagram

Workflow Stock 10mM Stock (DMSO) Dilution Serial Dilution (1:3 in DMSO) Stock->Dilution MediaPrep Intermediate Dilution (1:200 in Media) Dilution->MediaPrep Keep DMSO < 0.1% final Treat Add 10µL Drug (72h Incubation) MediaPrep->Treat Cells Seed Cells (3k/well, 90µL) Cells->Treat Day 1 Lysis Add ATP Reagent (Lysis) Treat->Lysis Day 4 Read Read Luminescence Lysis->Read Analysis Calculate IC50 (Non-linear regression) Read->Analysis

Figure 2: Step-by-step assay workflow ensuring DMSO tolerance and optimal incubation times.

Data Analysis & Expected Results

Calculation

Normalize raw luminescence units (RLU) to the Vehicle Control (DMSO only):



Fit data using a 4-parameter logistic (4PL) regression model:



Reference Values

When validating your assay, compare your results to these established ranges for N-Desethyl Sunitinib:

Cell LineTissue OriginExpected IC50 (72h)Notes
HUVEC Endothelial30 - 60 nMHighly sensitive (VEGFR dependent)
786-O Renal Carcinoma1 - 3 µMModerate sensitivity
A549 Lung> 10 µMResistant (often used as negative control)

References

  • PubChem. (n.d.). N-Desethylsunitinib (Compound).[1][2][3][4][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • Faivre, S., et al. (2006). Safety, Pharmacokinetics, and Antitumor Activity of SU11248, a Novel Oral Multitarget Tyrosine Kinase Inhibitor, in Patients with Cancer. Journal of Clinical Oncology. Retrieved from [Link]

  • FDA Center for Drug Evaluation and Research. (2006). Clinical Pharmacology and Biopharmaceutics Review: Sunitinib Malate. Retrieved from [Link]

  • Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors.[10][2] Clinical Cancer Research.[10] Retrieved from [Link]

Sources

storage and handling conditions for N-Desethyl Sunitinib Maleate

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Analytical Development Subject: Application Note: Storage, Handling, and Reconstitution of N-Desethyl Sunitinib Maleate

Part 1: Core Directive & Executive Summary

The Challenge: N-Desethyl Sunitinib (SU-12662) is the primary pharmacologically active metabolite of Sunitinib (Sutent®). While it shares the therapeutic potency of its parent, it introduces distinct stability challenges—most notably extreme photosensitivity (rapid Z-to-E isomerization) and limited aqueous solubility .

The "Maleate" Distinction: Commercially, Sunitinib is formulated as the Malate (L-malic acid) salt. However, research standards for the metabolite are often supplied as the Hydrochloride or Maleate (Maleic acid) salt. This guide specifically addresses the Maleate salt form but applies universally to the SU-12662 scaffold regarding light and solvent sensitivity.

Critical Protocol Summary:

  • Strict Light Protection: Handle only under sodium (yellow) light or in amber vessels.

  • Solvent System: Primary reconstitution in DMSO; aqueous buffers only for immediate dilution.

  • Temperature: Store neat solid at -20°C (desiccated); solutions at -80°C.

Part 2: Physicochemical Profile & Mechanism[1]

Understanding the molecule's vulnerabilities is the first step to reproducible data.

PropertySpecificationImplication for Handling
Compound Name N-Desethyl Sunitinib MaleateVerify MW on specific CoA (Salt MW ≠ Free Base MW).
CAS (Free Base) 356068-97-8Use free base MW (370.42 g/mol ) for molar conversions if salt ratio is known.
Appearance Yellow to Orange PowderColor change to brown/green indicates degradation.
Solubility DMSO (~2-10 mg/mL), Methanol (Low)Insoluble in water. Must use organic co-solvent stock.
Photosensitivity Critical (Z/E Isomerization) Exposure to white light converts the active Z-isomer to the less active E-isomer within minutes.
Hygroscopicity Moderate (Salt dependent)Keep desiccated; absorb moisture leads to hydrolysis.
The Isomerization Trap

Sunitinib and its metabolites contain an exocyclic double bond connecting the indole and pyrrole rings. In the dark, the thermodynamically stable Z-isomer predominates. Upon exposure to standard laboratory lighting (fluorescent/LED), the bond rotates to form the E-isomer .

  • Impact: This alters binding affinity to VEGFR/PDGFR targets and splits analytical peaks in LC-MS/MS, invalidating quantitation.

  • Reversibility: The reaction is reversible but requires specific conditions (acidic pH/heat) that may degrade the sample further. Prevention is the only robust strategy.

Part 3: Storage & Handling Protocols

A. Solid State Storage (Lyophilized Powder)
  • Temperature: -20°C is standard; -80°C is optimal for long-term (>1 year) banking.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if the vial seal is broken.

  • Container: Amber glass vials with PTFE-lined screw caps.

  • Desiccation: Store inside a secondary container (e.g., varying seal jar) with active silica gel or Drierite™ to prevent moisture uptake during freeze/thaw cycles.

B. Reconstitution Protocol (Stock Solution)

Objective: Create a stable 10 mM Stock Solution.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered (Grade: Cell Culture/HPLC).

  • Note: Avoid Ethanol or Methanol for long-term stock; evaporation rates are too high.

Workflow:

  • Equilibration: Allow the product vial to warm to room temperature inside the desiccator (approx. 30 mins) before opening. This prevents condensation on the cold solid.

  • Weighing: Perform in a dim environment (close blinds, use sodium lamp). If a balance enclosure is used, cover it with amber film.

  • Dissolution:

    • Add DMSO to achieve target concentration (e.g., for 10 mg solid [MW ~486.5 for Maleate salt estimate, verify CoA], add ~2.05 mL DMSO for 10 mM).

    • Vortex: Pulse vortex for 30 seconds.

    • Visual Check: Solution must be clear yellow/orange. If particles persist, warm slightly to 37°C (water bath) for <5 minutes. Sonicate only if necessary (heat generation risks degradation).

  • Aliquot: Immediately dispense into single-use amber microtubes (e.g., 20 µL or 50 µL aliquots). Do not store bulk stock.

  • Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol bath and transfer to -80°C.

C. Working Solution Preparation (In Vitro/In Vivo)
  • Diluent: PBS or Cell Culture Media.

  • Procedure:

    • Thaw DMSO stock in the dark.

    • Add stock dropwise to the agitated diluent (vortexing gently).

    • Limit: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity in cells.

    • Stability: Aqueous working solutions are unstable . Use within 30 minutes of preparation. Discard remainder.

Part 4: Visualization of Workflows

Diagram 1: Storage & Handling Decision Logic

Caption: Decision tree for optimal storage based on physical state, emphasizing light protection and temperature checkpoints.

StorageLogic Start N-Desethyl Sunitinib Maleate (Received Shipment) CheckSeal Is Vial Seal Intact? Start->CheckSeal SolidStore Solid Storage: -20°C, Desiccated Protect from Light CheckSeal->SolidStore Yes Reconstitute Reconstitution Required? CheckSeal->Reconstitute No (Opened) SolidStore->Reconstitute Experiment Planned SolventSelect Select Solvent: DMSO (Recommended) Ethanol (Alternative, short term) Reconstitute->SolventSelect MakeStock Prepare Stock (10-20 mM) Amber Vials, Sodium Light SolventSelect->MakeStock Aliquot Aliquot into Single-Use Amber Tubes MakeStock->Aliquot SolStore Solution Storage: -80°C (Stable 3-6 months) Aliquot->SolStore UseWorking Prepare Working Solution (Aqueous Dilution) SolStore->UseWorking Thaw ImmediateUse USE IMMEDIATELY (Unstable > 4 hours) UseWorking->ImmediateUse

Diagram 2: Reconstitution & Dilution Protocol

Caption: Step-by-step reconstitution workflow ensuring solubility and preventing precipitation.

Reconstitution Solid Solid Powder (Ambient Temp) AddDMSO Add Anhydrous DMSO (Target: 10 mM) Solid->AddDMSO Vortex Vortex / Warm (37°C) Until Clear Yellow AddDMSO->Vortex QC Visual QC: Precipitate? Vortex->QC QC->Vortex Cloudy Stock Stock Solution (100% DMSO) QC->Stock Clear Dilute Dilute 1:1000 into Media/Buffer Stock->Dilute Final Final Assay Solution (<0.5% DMSO) Dilute->Final

Part 5: Quality Assurance & Troubleshooting

Self-Validating the Protocol

Before committing valuable samples to an experiment, perform this 3-point check:

  • The "Amber" Test:

    • Method: Prepare a dummy aliquot of stock. Expose half to bench light for 30 minutes; keep half in the dark.

    • Readout: Run HPLC.[1] If the light-exposed sample shows a "split peak" (doublet) and the dark sample is a single peak, your light protection is effective. The split peak is the E/Z isomer mix.[2]

  • Solubility Crash Test:

    • Method: Dilute stock into your specific assay buffer (e.g., PBS pH 7.4) at the highest intended concentration (e.g., 10 µM).

    • Readout: Incubate at 37°C for 2 hours. Centrifuge at 10,000 x g. Measure supernatant concentration via UV absorbance (430 nm). If Absorbance drops >10% vs. T=0, precipitation is occurring. Action: Lower concentration or add complexing agent (e.g., Cyclodextrin).

  • Colorimetric Indicator:

    • Degradation of Sunitinib metabolites often results in a shift from bright yellow/orange to a muddy brown or greenish tint. Discard any stock showing this shift.

Part 6: Safety & Disposal

  • Hazard Classification:

    • Reproductive Toxin (Category 1B): May damage fertility or the unborn child.[3]

    • STOT-RE (Category 1): Causes damage to organs (Liver, Heart) through prolonged exposure.

    • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[3][4]

  • PPE Requirements:

    • Double Nitrile Gloves (0.11 mm min thickness).

    • P2/N95 Respirator if handling open powder outside a hood.

    • Full-length lab coat and safety glasses.

  • Disposal:

    • Do not pour down the drain.[5] Collect in dedicated "Cytotoxic/Antineoplastic" waste streams for high-temperature incineration.

References

  • Pfizer Inc. (2024). SUTENT® (sunitinib malate) Prescribing Information. Retrieved from

  • Cayman Chemical. (2023).[3] N-desethyl Sunitinib Product Information & Safety Data Sheet. Retrieved from

  • MedChemExpress. (2024). N-Desethyl Sunitinib Handling and Solubility Guide. Retrieved from [6]

  • TCI Chemicals. (2025). Safety Data Sheet: Sunitinib Malate and Metabolites. Retrieved from

  • BOC Sciences. (2025). Sunitinib and Impurities: Analytical Standards. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Sunitinib Malate Compound Summary. Retrieved from

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Application Notes and Protocols for N-Desethyl Sunitinib Maleate Formulation: A Guide to Solvent Compatibility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection in the Formulation of N-Desethyl Sunitinib Maleate

N-Desethyl Sunitinib, the primary and pharmacologically active metabolite of Sunitinib, is a multi-targeted receptor tyrosine kinase inhibitor pivotal in oncology research and development.[1][2][3] The progression of this potent molecule from the laboratory to a viable therapeutic agent is critically dependent on the development of a stable and effective formulation. A cornerstone of this process is the selection of a suitable solvent system that not only ensures complete solubilization of the active pharmaceutical ingredient (API) but also maintains its chemical and physical integrity over time.

This comprehensive guide provides a systematic approach to evaluating solvent compatibility for N-Desethyl Sunitinib Maleate. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols. By understanding the physicochemical properties of N-Desethyl Sunitinib Maleate and implementing a rigorous solvent screening process, researchers can de-risk their formulation development programs and accelerate the path to clinical application. We will delve into the causality behind experimental choices, providing a framework that is both scientifically sound and practically applicable in a drug development setting.

Physicochemical Properties of N-Desethyl Sunitinib

A thorough understanding of the API's intrinsic properties is a prerequisite for any successful formulation endeavor. While comprehensive data for the maleate salt form is not extensively published, we can infer and build upon the known characteristics of N-Desethyl Sunitinib and its parent compound, Sunitinib.

PropertyValue/InformationSource
Molecular Formula C20H23FN4O2[1][4][5]
Molecular Weight 370.42 g/mol (free base)[1][2][4][5]
Calculated LogP 1.8[4]
Known Solubility (Free Base) Soluble in Methanol, DMSO. Slightly soluble in Ethanol and PBS (pH 7.2).[1][5]
Parent Compound (Sunitinib Malate) Solubility Soluble in DMSO (~5 mg/mL) and DMF (~1 mg/mL). Sparingly soluble in aqueous buffers.[6][7]

The calculated LogP of 1.8 for the free base suggests a degree of lipophilicity, which, combined with the known limited aqueous solubility of the parent compound, indicates that organic solvents or co-solvent systems will likely be necessary for achieving desired concentrations in liquid formulations. The presence of multiple functional groups capable of hydrogen bonding also suggests that polar aprotic and protic solvents should be considered.

Guiding Principles for Solvent Selection: A Three-Pillar Approach

The selection of a suitable solvent is a multi-faceted challenge that extends beyond mere solubilization. A scientifically rigorous approach must consider the interplay between the solvent, the API, and the intended dosage form and route of administration.

cluster_0 Solvent Selection Pillars Solubility Solubility API N-Desethyl Sunitinib Maleate Solubility->API Dosage Requirements Stability Stability Stability->API Shelf-life & Degradation Safety Safety Safety->API Biocompatibility & Route of Administration

Caption: Core pillars guiding solvent selection for pharmaceutical formulations.

  • Solubility and Dosage Requirements: The primary function of the solvent is to dissolve the API at the target concentration required for the intended dosage. This necessitates a systematic screening of a diverse range of pharmaceutically acceptable solvents.

  • Chemical and Physical Stability: The chosen solvent must not induce degradation of N-Desethyl Sunitinib Maleate. This involves assessing the potential for solvolysis, oxidation, and other degradation pathways. Physical stability, including the prevention of precipitation or crystallization upon storage, is equally critical.

  • Safety and Biocompatibility: The solvent must be safe for the intended route of administration (e.g., oral, parenteral).[8][9] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide strict limits on residual solvents in pharmaceutical products.[10][11] Solvents are classified based on their toxicity, with Class 1 solvents (e.g., benzene, carbon tetrachloride) being prohibited, Class 2 solvents having strict concentration limits, and Class 3 solvents (e.g., ethanol, acetone) having low toxic potential.[12][13]

Experimental Protocol: A Systematic Solvent Compatibility Screening

This protocol outlines a comprehensive workflow for evaluating the compatibility of N-Desethyl Sunitinib Maleate with a range of pharmaceutically relevant solvents.

cluster_workflow Solvent Compatibility Workflow A Solvent Selection B Solubility Assessment (Kinetic & Thermodynamic) A->B C Forced Degradation Study B->C E Physical Stability Evaluation B->E D Chemical Stability Analysis (HPLC) C->D F Data Analysis & Solvent Ranking D->F E->F

Caption: A systematic workflow for solvent compatibility screening.

Part 1: Initial Solvent Selection and Rationale

The initial selection of solvents should be broad yet strategic, encompassing a range of polarities and chemical functionalities. The following table provides a starting point for solvent selection, categorized by their general use and ICH classification.

SolventClass (ICH)Rationale for Inclusion
Aqueous Buffers
pH 4.5 Acetate BufferN/ATo assess pH-dependent solubility in an acidic medium.
pH 7.4 Phosphate Buffer (PBS)N/ATo mimic physiological pH.
Polar Protic Solvents
Ethanol3Commonly used co-solvent in oral and parenteral formulations.
Propylene GlycolN/AA versatile solvent and humectant used in various dosage forms.[9]
Polyethylene Glycol 400 (PEG 400)N/AA non-volatile, water-miscible solvent with a good safety profile.[14]
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)2High solubilizing power, often used in early-stage research.[6][7]
N-Methyl-2-pyrrolidone (NMP)2A powerful solvent, but use in final formulations is restricted.
Non-Polar/Semi-Polar Solvents
Medium-Chain Triglycerides (MCT)N/ALipid-based solvent for potential lipidic formulations.
Part 2: Protocol for Solubility Assessment

Objective: To determine the approximate (kinetic) and equilibrium (thermodynamic) solubility of N-Desethyl Sunitinib Maleate in the selected solvents.

Materials:

  • N-Desethyl Sunitinib Maleate

  • Selected solvents (as per the table above)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (UV-Vis)

Methodology:

  • Kinetic Solubility (Initial Screening): a. Prepare a stock solution of N-Desethyl Sunitinib Maleate in a solvent in which it is freely soluble (e.g., DMSO). b. In a 96-well plate or individual vials, add a small volume of the stock solution to each of the test solvents. c. Observe for immediate precipitation. This provides a rapid, qualitative assessment of solubility.

  • Thermodynamic Solubility (Shake-Flask Method): a. Add an excess amount of N-Desethyl Sunitinib Maleate to a known volume (e.g., 1 mL) of each solvent in a sealed vial. The excess solid should be clearly visible. b. Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. c. After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid. d. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. e. Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of N-Desethyl Sunitinib Maleate using a validated HPLC method. f. Express the solubility in mg/mL.

Part 3: Protocol for Chemical Stability Assessment

Objective: To evaluate the chemical stability of N-Desethyl Sunitinib Maleate in the most promising solvents under accelerated conditions.

Methodology:

  • Sample Preparation: a. Based on the solubility data, prepare solutions of N-Desethyl Sunitinib Maleate in the top 3-5 solvents at a concentration of approximately 80% of the determined solubility. b. Transfer aliquots of these solutions into sealed, clear glass vials.

  • Forced Degradation: a. Expose the samples to stress conditions to accelerate degradation. This typically includes:

    • Heat: Store vials at an elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days).
    • Light: Expose vials to photostability testing conditions as per ICH Q1B guidelines.
    • Control: Store a set of vials protected from light at a lower temperature (e.g., 4°C).
  • Analysis: a. At specified time points (e.g., Day 0, Day 3, Day 7), withdraw an aliquot from each vial. b. Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the intact N-Desethyl Sunitinib Maleate from any potential degradants. c. Calculate the percentage of the remaining N-Desethyl Sunitinib Maleate and monitor the formation of any degradation products.

Data Interpretation and Solvent Ranking

The culmination of these studies is a comprehensive dataset that enables a rational, evidence-based selection of the optimal solvent or co-solvent system.

SolventThermodynamic Solubility (mg/mL at 25°C)% N-Desethyl Sunitinib Remaining (7 days at 60°C)ICH ClassOverall Rank
Hypothetical Data
DMSO>5099.5%21 (for research)
PEG 40025.298.9%N/A1 (for formulation)
Ethanol10.599.1%32
Propylene Glycol15.897.5%N/A3
pH 7.4 PBS<0.195.2%N/A4

Expert Insights: While DMSO may exhibit the highest solubilizing capacity, its ICH Class 2 designation limits its use in final pharmaceutical products.[12][13] Therefore, for formulation development, solvents like PEG 400 and Ethanol, which demonstrate good solubility, high stability, and a favorable safety profile, would be prioritized. The low aqueous solubility highlights the likely need for co-solvent systems or enabling technologies for aqueous-based formulations.

Conclusion and Forward-Looking Recommendations

This application note has provided a detailed framework for the systematic evaluation of solvent compatibility for N-Desethyl Sunitinib Maleate. By following the outlined protocols, researchers can generate the critical data needed to select a solvent system that ensures both the solubility and stability of the API.

The next logical steps in the formulation development process would involve:

  • Co-solvent System Optimization: Investigating binary and ternary solvent systems to fine-tune solubility and stability.

  • Excipient Compatibility Studies: Assessing the compatibility of N-Desethyl Sunitinib Maleate with other common pharmaceutical excipients (e.g., surfactants, antioxidants).

  • Dosage Form-Specific Development: Tailoring the formulation to the intended dosage form, whether it be an oral solution, a parenteral injection, or a topical application.

By adhering to a scientifically rigorous and systematic approach, the challenges of formulating a poorly soluble yet potent API like N-Desethyl Sunitinib Maleate can be effectively addressed, paving the way for its successful clinical and therapeutic application.

References

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Australian Government Department of Health. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • BC Cancer. (2026). Sunitinib. [Link]

  • Food and Drug Administration. (2022). MAPP 5015.8 Acceptance Criteria for Residual Solvents. [Link]

  • Croda Pharma. (n.d.). Pharmaceutical solvents. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Pharmaoffer. (2023). Excipients for Parenterals. [Link]

  • American Pharmaceutical Review. (n.d.). Solvent Excipients. [Link]

  • PubChem. (n.d.). N-Desethyl Sunitinib. National Center for Biotechnology Information. [Link]

  • Allmpus. (n.d.). Sunitinib N-Desethyl Impurity / N-Desethyl Sunitinib. [Link]

  • Josephs, D. H., et al. (2013). Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study. Journal of Chromatography B, 941, 76-83. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Desethyl Sunitinib Maleate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identification and Control of Process-Related Impurities and Degradation Products

Welcome to the technical support center for N-Desethyl Sunitinib Maleate synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the challenges encountered during impurity profiling. This resource moves beyond simple protocols to explain the underlying chemistry and analytical strategies, empowering you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities in the synthesis of N-Desethyl Sunitinib Maleate and the broader context of Sunitinib chemistry.

Q1: What are the primary categories of impurities I should be aware of during the synthesis of N-Desethyl Sunitinib Maleate?

Impurities in any active pharmaceutical ingredient (API) synthesis are broadly classified and are critical to monitor for safety, efficacy, and regulatory compliance. For N-Desethyl Sunitinib Maleate, they fall into three main categories[1][2]:

  • Process-Related Impurities: These are substances that arise from the manufacturing process itself. They include unreacted starting materials, synthetic intermediates, by-products from side reactions, and residual solvents[2]. A notable example is the potential for carry-over of intermediates from the synthesis of the pyrrole-carboxamide core or the oxindole moiety[3].

  • Degradation Products: These impurities form when the API degrades under the influence of light, heat, moisture, or reactive chemicals (e.g., acid, base, oxidants). Sunitinib and its analogues are susceptible to oxidation and photodegradation, leading to impurities like Sunitinib N-Oxide[4][5].

  • Related Substances: This category includes structurally similar compounds. For N-Desethyl Sunitinib, this is particularly relevant as it is the primary active metabolite of Sunitinib and can be a challenging impurity in Sunitinib synthesis due to its similar physicochemical properties[6][7]. Conversely, residual Sunitinib could be an impurity in a synthesis targeting N-Desethyl Sunitinib.

Q2: Why is understanding Sunitinib's impurity profile important when synthesizing N-Desethyl Sunitinib?

N-Desethyl Sunitinib (SU12662) is the primary active metabolite of Sunitinib, formed in the body via metabolism by the CYP3A4 enzyme[][9]. Their structures are highly similar, differing only by one ethyl group on the terminal amine.

Because of this similarity, many of the synthetic pathways and degradation mechanisms are conserved. Impurities found in Sunitinib synthesis are highly likely to have analogues in the N-Desethyl Sunitinib process[10]. For example, the formation of geometric isomers (E-isomer) or N-oxides can occur in both molecules[11]. Therefore, the extensive literature on Sunitinib impurity profiling provides a crucial roadmap for anticipating and identifying potential impurities in your N-Desethyl Sunitinib synthesis.

Q3: What are forced degradation studies, and why are they essential?

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH[4][12]. In these studies, the drug substance is intentionally exposed to harsh conditions—such as high heat, humidity, acid, base, oxidation, and photolysis—that are more severe than standard stability testing conditions[12].

The purpose is twofold:

  • To Identify Likely Degradants: It helps to rapidly identify potential degradation products that could form under long-term storage or non-ideal conditions, providing insight into the molecule's intrinsic stability[12]. For instance, studies have shown Sunitinib is particularly sensitive to acidic, basic, and oxidative stress[4].

  • To Develop Stability-Indicating Methods: The primary goal is to ensure your analytical method, typically HPLC, can separate the active ingredient from all potential degradation products. A successful forced degradation study demonstrates the specificity of your method, proving it can accurately measure the API without interference from its impurities[12].

Part 2: Troubleshooting and Experimental Guides

This section provides structured guidance for specific challenges you may encounter during your experiments.

Problem: An unknown peak has appeared in my HPLC chromatogram.

The appearance of an unexpected peak is a common and critical issue. A systematic approach is required to identify its source and structure.

Workflow for Unknown Impurity Identification

The following workflow outlines a logical sequence of steps for characterizing an unknown chromatographic peak.

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Confirmation & Quantification A Unknown Peak Detected in HPLC-UV B Review Synthesis Route & Conditions (Reagents, Solvents, Temp) A->B C Analyze Blank Injection (Solvent/Mobile Phase Contamination?) A->C D Review Forced Degradation Data (Is it a known degradant?) A->D E Analyze by LC-MS (Determine Molecular Weight) F Perform MS/MS Fragmentation (Identify Structural Fragments) E->F G Compare MW & Fragments to Theoretical Impurities F->G H Impurity Identified? G->H I Synthesize or Procure Reference Standard H->I No J Co-inject with Sample (Confirm Retention Time) H->J Yes L Isolate & Characterize by NMR (if standard is unavailable) H->L No, and cannot be synthesized I->J K Develop Quantitation Method (e.g., % Area Normalization, External Standard)

Caption: Workflow for identifying an unknown impurity.

Step-by-Step Guide:

  • Initial Assessment (Phase 1):

    • Review the Process: Scrutinize the synthetic route, reagents, and conditions used. Could the unknown be an unreacted intermediate, a by-product from a known side reaction, or related to a new lot of starting material?

    • Check for Contamination: Analyze a blank injection (your sample diluent). This rules out contamination from solvents or the HPLC system itself.

    • Consult Degradation Data: Compare the retention time of the unknown with peaks observed in your forced degradation studies. It may be a degradant that has formed under ambient conditions.

  • Structural Elucidation (Phase 2):

    • Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. Determine the molecular weight of the unknown peak from the protonated molecular ion ([M+H]⁺)[13].

    • MS/MS Fragmentation: Fragment the parent ion to get structural information. The fragmentation pattern of N-Desethyl Sunitinib often involves cleavage at the amide bond or around the diethylaminoethyl side chain. A key fragment for both Sunitinib and N-Desethyl Sunitinib is observed at m/z 283.2, corresponding to the core pyrrole-oxindole structure[13]. Comparing the fragmentation of your unknown to that of the API can reveal where the modification has occurred.

  • Confirmation (Phase 3):

    • Reference Standards: The definitive way to confirm an impurity's identity is to obtain a certified reference standard and confirm that its retention time and mass spectrum match your unknown[1]. Many Sunitinib-related impurities are commercially available[14][15].

    • Isolation and NMR: If a standard is not available, the impurity may need to be isolated using preparative HPLC, followed by full structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy[10][16].

Common Process-Related and Degradation Impurities

The table below lists common impurities related to Sunitinib and N-Desethyl Sunitinib, which can serve as a starting point for your investigation.

Impurity NameMolecular FormulaMolecular Weight (Monoisotopic)Potential Source
N-Desethyl Sunitinib C₂₀H₂₃FN₄O₂370.18Process-related (in Sunitinib synthesis), Metabolite[17][18]
Sunitinib C₂₂H₂₇FN₄O₂398.21Starting material, Process-related (in N-Desethyl Sunitinib synthesis)
Sunitinib N-Oxide C₂₂H₂₇FN₄O₃414.21Oxidative degradation, Photodegradation[4][5]
(E)-Sunitinib C₂₂H₂₇FN₄O₂398.21Isomerization (photodegradation or process-related)[11][19]
Sunitinib Aldehyde Impurity C₁₄H₂₃N₃O₂265.18Synthetic Intermediate[17]
Sunitinib Carboxylic Acid Impurity C₁₆H₁₃FN₂O₃300.09Hydrolysis of intermediate or API[14]
Problem: Poor chromatographic resolution between my API and an impurity.

Co-elution of the API with a closely related impurity is a frequent challenge, especially with isomers or analogues like Sunitinib and N-Desethyl Sunitinib.

Method Development Strategy:

If you are facing poor resolution, a systematic optimization of your HPLC method is necessary. High-performance liquid chromatography (HPLC) is the most common analytical technique for this purpose[].

Starting Point for HPLC Method Development

ParameterRecommended Starting ConditionRationale & Optimization Tips
Column C18 (e.g., Waters XBridge, Phenomenex Luna), 150 x 4.6 mm, 5 µm[4]The C18 stationary phase is a robust starting point for these relatively non-polar molecules. For better resolution, consider smaller particle sizes (e.g., < 2 µm for UHPLC) or different phase chemistry (e.g., Phenyl-Hexyl).
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolFormic acid acts as an ion-pairing agent, improving peak shape for the basic amine groups. Try switching between Acetonitrile and Methanol, as this significantly alters selectivity. A combination of both may also be effective[4].
Elution Mode GradientA gradient is almost always necessary to separate a complex mixture of impurities with varying polarities. Start with a shallow gradient (e.g., 5-95% B over 20 minutes) and then sharpen it once the elution window is known.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust proportionally for different column diameters.
Column Temp. 30 - 40 °CIncreasing temperature can decrease viscosity and improve efficiency, but may also affect selectivity. Evaluate at different temperatures.
Detection UV-Vis at ~277 nm or ~430 nm[4][11]Sunitinib and its analogues have multiple chromophores. Monitor at several wavelengths to ensure you are not missing impurities with different absorption maxima.

Troubleshooting Steps:

  • Modify Organic Solvent: Change the organic component of the mobile phase from acetonitrile to methanol, or vice-versa. This is one of the most effective ways to alter selectivity.

  • Adjust pH/Modifier: Vary the concentration of the acid modifier (e.g., formic acid, TFA) or change the pH of the aqueous phase. This can change the ionization state of the analytes and dramatically impact retention and resolution.

  • Change the Column: If mobile phase optimization fails, switch to a column with a different stationary phase (e.g., a Phenyl or Cyano phase) to introduce different separation mechanisms (e.g., pi-pi interactions).

Part 3: Experimental Protocols

This section provides a detailed, self-validating protocol for a foundational experiment in impurity analysis.

Protocol: Forced Degradation Study for N-Desethyl Sunitinib Maleate

Objective: To intentionally degrade the N-Desethyl Sunitinib drug substance under various stress conditions to identify potential degradation products and to demonstrate the specificity of the analytical HPLC method.

Materials:

  • N-Desethyl Sunitinib Maleate

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Formic Acid

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector and preferably a Mass Spectrometer (LC-MS)

  • Photostability chamber

  • Calibrated oven

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of N-Desethyl Sunitinib Maleate at approximately 1 mg/mL in methanol or a suitable solvent mixture.

  • Unstressed Control:

    • Dilute the stock solution with mobile phase to a final concentration of ~0.1 mg/mL. This is your time-zero (T₀) control sample. Analyze immediately.

  • Acid Hydrolysis:

    • In a flask, add an aliquot of the stock solution and an equal volume of 1 M HCl.

    • Heat the solution at 60°C for 4 hours.

    • Cool to room temperature, then carefully neutralize with an equimolar amount of 1 M NaOH.

    • Dilute with mobile phase to the target concentration (~0.1 mg/mL) and analyze.

  • Base Hydrolysis:

    • In a flask, add an aliquot of the stock solution and an equal volume of 0.1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with an equimolar amount of 0.1 M HCl.

    • Dilute with mobile phase to the target concentration and analyze.

  • Oxidative Degradation:

    • In a flask, add an aliquot of the stock solution and an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to the target concentration and analyze.

  • Thermal Degradation:

    • Weigh a small amount of solid N-Desethyl Sunitinib Maleate into a vial.

    • Place in an oven at 80°C for 48 hours.

    • Cool, then dissolve and dilute to the target concentration and analyze.

  • Photolytic Degradation:

    • Expose the stock solution (in a quartz cuvette) and solid material to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • Prepare samples for analysis by diluting to the target concentration.

Data Analysis and Validation:

  • For each condition, compare the chromatogram to the T₀ control.

  • Aim for 5-20% degradation of the main peak. If degradation is too extensive or too little, adjust the stress duration, temperature, or reagent concentration.

  • Check for peak purity of the main N-Desethyl Sunitinib peak in all stressed samples using a PDA detector or MS. The peak should be spectrally pure, demonstrating that no degradants are co-eluting.

  • Document the relative retention times (RRT) and mass-to-charge ratios (if using MS) for all new peaks formed.

This protocol serves as a self-validating system. Successful separation of the degradation products from the main API peak provides strong evidence for the stability-indicating nature of your analytical method.

References
  • International Journal of Pharmacognosy and Chemistry (2023). METHOD DEVELOPMENT AND VALIDATION OF SUNITINIB IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. [Link]

  • SynThink (n.d.). Sunitinib EP Impurities & USP Related Compounds. [Link]

  • Sidoryk, K., et al. (2012). Physicochemical characteristics of sunitinib malate and its process-related impurities. Journal of Pharmaceutical Sciences. [Link]

  • Google Patents (2013). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • Pharmaffiliates (n.d.). Sunitinib-impurities. [Link]

  • Al-Haj, N., et al. (2015). Development and validation of a HPTLC method for analysis of Sunitinib malate. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Cleanchem (n.d.). Sunitinib Impurity 1 | CAS No: 1467015-10-6. [Link]

  • SynThink Research Chemicals (n.d.). Sunitinib N-Desethyl Impurity | 356068-97-8. [Link]

  • ResearchGate (n.d.). Cytotoxic activity of sunitinib, N-desethyl sunitinib, and sunitinib N-oxide. [Link]

  • Chou, W-C., et al. (2018). Clinical implications of pharmacokinetics of sunitinib malate and N-desethyl-sunitinib plasma concentrations for treatment outcome in metastatic renal cell carcinoma patients. Oncotarget. [Link]

  • Sato, F., et al. (2019). The Impact of Sunitinib N-oxide as APhotodegradation Product of Sunitinib. Biological and Pharmaceutical Bulletin. [Link]

  • Seemaladinne, R. (2023). Overall Review on Analytical Method Development and Validation of Sunitinib. UPI Journal of Pharmaceutical, Medical and Health Sciences. [Link]

  • Damle, M., et al. (2020). An HPLC method for simultaneous quantification of sunitinib and its active metabolite, SU12662, using hydrophilic interaction chromatography principle. Bioanalysis. [Link]

  • science24.com (2012). Physicochemical characterization of sunitinib and its impurities. [Link]

  • Jager, N., et al. (2012). Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study. Journal of Chromatography B. [Link]

  • Nguyen, T-T., et al. (2025). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. ResearchGate. [Link]

  • Allmpus (n.d.). Sunitinib N-Desethyl Impurity / N-Desethyl Sunitinib. [Link]

  • ResearchGate (n.d.). Sunitinib accelerates the degradation of TP53 protein via the autophagy-lysosome pathway. [Link]

  • Veeprho (n.d.). Sunitinib Impurities and Related Compound. [Link]

  • Maddala, S. M., et al. (2025). Forced Degradation and Structural Elucidation of MET/RET Kinase Inhibitors: A Comprehensive Review on Tepotinib, Selpercatinib, and Capmatinib. ResearchGate. [Link]

Sources

overcoming light sensitivity of N-Desethyl Sunitinib Maleate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Desethyl Sunitinib Maleate Subject: Comprehensive Stability & Handling Guide for Light-Sensitive Assays Ticket ID: NDES-SUN-001 Responder: Senior Application Scientist, Bioanalytical Support Division

Introduction: The "Phantom" Peak Problem

Welcome to the technical support center. You are likely accessing this guide because you have observed inconsistent potency results, split peaks in your chromatograms, or unexpected impurities in your N-Desethyl Sunitinib (SU12662) standards.

The Root Cause: N-Desethyl Sunitinib Maleate, like its parent compound Sunitinib, contains an indolin-2-one moiety coupled to a pyrrole ring. This structure acts as a photoswitch. Upon exposure to standard laboratory lighting (fluorescent or sunlight), the molecule undergoes a rapid, reversible


 geometric isomerization  at the exocyclic double bond.

This guide provides the protocols required to stabilize the Z-isomer (the active pharmaceutical ingredient form) and accurately quantify the compound despite its photochemical volatility.

Module 1: The Mechanism of Instability

To troubleshoot effectively, you must understand the physics of the degradation. It is not initially a chemical destruction (oxidation) but a physical shape-shift that alters retention times.

Key Technical Insight:

  • Thermodynamic State: The Z-isomer is the stable ground state.

  • Photo-Excitation: Photons (particularly UV-Vis < 500nm) break the pi-bond barrier, allowing rotation to the E-isomer.

  • Kinetics: In standard methanol solution under white light, up to 35% conversion can occur within 15 minutes [1].[1]

Diagram 1: The Photo-Isomerization Pathway

This diagram illustrates the reversible shift between the target analyte (Z-isomer) and the chromatographic impurity (E-isomer).

Isomerization Z_Isomer Z-Isomer (Target) (Thermodynamically Stable) Excited Excited State (Pi-bond rupture) Z_Isomer->Excited + hν (Light) Oxidation N-Oxide / Degradants (Irreversible Toxicity) Z_Isomer->Oxidation Oxidative Stress E_Isomer E-Isomer (Impurity) (Altered RT in LC-MS) Excited->E_Isomer Rotation E_Isomer->Z_Isomer Heat / Acid / Darkness E_Isomer->Oxidation Prolonged UV

Caption: Figure 1. The primary instability mechanism is the reversible Z-to-E isomerization driven by photon absorption, leading to split chromatographic peaks.

Module 2: The "Dark Workflow" (Experimental Protocols)

Trustworthiness in data requires a self-validating system where light exposure is physically impossible or strictly controlled.

Protocol A: Stock Solution Preparation

Standard: < 1% E-isomer generation.

  • Lighting: All weighing and dissolution must occur under monochromatic Sodium Vapor (Yellow) lamps or red-light LED conditions.

  • Glassware: Use Class A Low-Actinic (Amber) volumetric flasks exclusively.

  • Solvent Choice: Dissolve in Methanol (MeOH) or DMSO .

    • Note: Acidic conditions (0.1% Formic Acid) can stabilize the solution but may interfere with certain metabolic assays.

  • Storage: Aliquot immediately into amber cryovials. Store at -80°C .

    • Self-Validation Check: Thaw one aliquot in the dark and inject immediately. If a single peak is observed, the stock is valid.

Protocol B: Plasma/Biofluid Extraction

Critical for PK/PD studies.

  • Collection: Blood must be drawn into tubes wrapped in aluminum foil.

  • Processing: Centrifugation must occur in a dark room or with opaque centrifuge lids.

  • Extraction: Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to minimize matrix effects that exacerbate isomerization.

    • Solvent: tert-Butyl methyl ether (TBME) [2].

    • Step: Add TBME

      
       Vortex (Dark) 
      
      
      
      Centrifuge
      
      
      Flash freeze aqueous layer
      
      
      Pour off organic layer.
Diagram 2: The Validated "Dark" Analytical Workflow

DarkWorkflow Sample Biological Sample (Wrapped in Foil) Extraction LLE with TBME (Yellow Light Room) Sample->Extraction Protect from UV Reconstitution Reconstitute in Mobile Phase (Amber Vials) Extraction->Reconstitution N2 Dry Down LCMS LC-MS/MS Injection (Dark Autosampler) Reconstitution->LCMS Keep at 4°C Data Data Analysis (Sum Z+E Peaks) LCMS->Data Quantification

Caption: Figure 2. The mandatory "Dark Workflow" to prevent artifactual formation of the E-isomer during sample processing.

Module 3: Analytical Troubleshooting (LC-MS/MS)

Issue: "I see two peaks in my chromatogram (Split Peaks) for MRM 371


 283."

Diagnosis: You have separated the Z and E isomers.[1][2] This is common on C18 columns.

  • Peak 1 (Early Eluter): E-isomer (more polar).

  • Peak 2 (Late Eluter): Z-isomer (target).

Troubleshooting Table: Quantification Strategies

StrategyMethodologyProsCons
Summation Integrate both E and Z peaks and sum the areas.Accurate; accounts for total drug mass.Requires chromatographic resolution between isomers.[2]
Reversion (Thermal) Heat sample to 70°C for 5 min , then cool to 4°C before injection [3].Reverts E back to Z; yields single sharp peak.Risk of thermal degradation (N-oxide formation) if overheated.
Co-elution Adjust mobile phase (lower pH or change organic modifier) to merge peaks.Simplifies integration.Masks potential impurities; lower peak capacity.

Recommended LC-MS/MS Parameters:

  • Column: C18 (e.g., Acquity UPLC BEH), 1.7 µm.[2][3][4]

  • Mobile Phase: Ammonium Formate (20mM, pH 3.5) / Acetonitrile.[2][3][5]

  • Transitions (ESI+):

    • Precursor: 371.2 m/z[6]

    • Product: 283.2 m/z (Quantifier), 326.2 m/z (Qualifier).

Frequently Asked Questions (FAQs)

Q1: My standard turned pink. Is it still usable? A: No. A pink or reddish discoloration indicates the formation of Sunitinib N-oxide or other oxidative degradants, often catalyzed by extensive light exposure or heat. This is an irreversible chemical change, unlike the Z/E isomerization. Discard the standard.

Q2: Can I use a UV-blocking film instead of a dark room? A: UV-blocking films (cutting <400nm) help but are often insufficient because Sunitinib absorbs into the visible yellow spectrum. Amber glass + Gold fluorescent lights is the only "Safe Harbor" standard.

Q3: How fast does the Z-isomer degrade in clear glass? A:

  • Direct Sunlight: >50% conversion in < 5 minutes.

  • Lab Fluorescent: ~10-15% conversion in 15 minutes.

  • Amber Glass: <2% conversion over 24 hours.

Q4: Does the maleate salt form affect light sensitivity compared to the free base? A: The light sensitivity is inherent to the indolin-2-one chromophore , which is present in both the salt and free base. While the maleate salt improves solubility, it does not confer photostability. Treat both forms with equal caution.

References

  • De Bruijn, P. et al. (2010). Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry.[4] Journal of Pharmaceutical and Biomedical Analysis.

  • Marangon, E. et al. (2018).[7] Analytical aspects of sunitinib and its geometric isomerism towards therapeutic drug monitoring in clinical routine. Journal of Pharmaceutical and Biomedical Analysis.

  • Takenaka, M. et al. (2019). The Impact of Sunitinib N-oxide as A Photodegradation Product of Sunitinib.[6][7][8][9] Indonesian Journal of Pharmacy.[7]

Sources

Validation & Comparative

N-Desethyl Sunitinib Maleate certified reference standard suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Desethyl Sunitinib Maleate Certified Reference Standard Suppliers Content Type: Technical Comparison & Application Guide

Executive Summary: The Metrological Challenge of SU12662

In the bioanalysis of Tyrosine Kinase Inhibitors (TKIs), N-Desethyl Sunitinib (SU12662) is not merely a metabolite; it is a pharmacologically equipotent driver of efficacy.[1] Regulatory bodies (FDA/EMA) require the quantification of both the parent (Sunitinib) and this metabolite for valid Pharmacokinetic (PK) and Therapeutic Drug Monitoring (TDM) assays.

Critical Advisory on Salt Forms: While you have specifically requested N-Desethyl Sunitinib Maleate , the global reference standard market predominantly supplies this metabolite as the Free Base or Hydrochloride (HCl) salt.[1] The Maleate form is the pharmaceutical salt of the parent drug (Sunitinib Malate), but the metabolite standards are often synthesized as HCl or Free Base for stability reasons.

Recommendation: If a certified Maleate standard is unavailable, you must use the Free Base or HCl standard and apply a Gravimetric Correction Factor (GCF) .[1] This guide provides the suppliers, the correction logic, and the validation protocols to ensure compliance.

Supplier Landscape & Technical Comparison

The following table compares suppliers based on accreditation (ISO 17034 vs. ISO 17025), salt form availability, and purity specifications.

Table 1: Comparative Analysis of N-Desethyl Sunitinib Reference Standards

SupplierProduct CodeSalt FormPurity (HPLC)Certification LevelBest Use Case
Toronto Research Chemicals (TRC) S820005Free Base / HCl*>98%ISO 9001 / ISO 17025Primary Validation & Stability Studies
Sigma-Aldrich (Cerilliant) SML3117Hydrochloride≥98%Research GradeRoutine Bioanalysis & QC
Splendid Lab CSL-26945Maleate >95%Custom SynthesisSpecific Salt-Form Requirement
Cayman Chemical 356068-97-8Free Base≥98%Research GradeEarly Stage Discovery / Screening
Alsachim C428413C, d3 (IS)>99% (Iso)ISO 17034 (Available)Internal Standard (Mass Spec)

*Note: TRC and LGC often custom synthesize specific salts.[1] Verify the specific batch CoA.

Technical Deep Dive: Handling & Stoichiometry

The Salt Correction Factor (GCF)

If you are forced to use the Hydrochloride salt (


) to quantify the Maleate target (

) or the active moiety (

), you must apply a correction factor during stock preparation.[1]

[1]
  • Scenario A: You have HCl standard, reporting concentration as Free Base.[1][2]

    • 
      [1][2]
      
    • 
      [1]
      
    • Weighing: To get 1.0 mg/mL of active drug, weigh

      
       mg of the HCl standard.
      
The Isomerization Trap (Z- vs. E- Isomers)

Sunitinib and N-Desethyl Sunitinib contain a double bond that allows Z (cis) to E (trans) isomerization upon exposure to light.[1]

  • The Risk: The E-isomer often elutes separately in LC-MS, potentially splitting your peak and diluting the signal.[1]

  • The Fix: All standards must be handled under Sodium Vapor Light (Yellow light) or in amber glassware wrapped in foil.

Experimental Validation: Self-Validating Protocol

This protocol describes the validation of the reference standard via LC-MS/MS , focusing on the linearity and recovery of the metabolite in human plasma.

Metabolic Pathway Visualization

Understanding the origin of the analyte is crucial for cross-validating patient samples.

Metabolism Sunitinib Sunitinib (Parent Drug) CYP3A4 CYP3A4 (Enzyme) Sunitinib->CYP3A4 N-Deethylation NDS N-Desethyl Sunitinib (Active Metabolite) CYP3A4->NDS Major Pathway (Equipotent Activity) Inactive Inactive Metabolites NDS->Inactive Further Metabolism

Figure 1: Metabolic pathway of Sunitinib showing the formation of the active N-Desethyl metabolite via CYP3A4.[1][2]

Step-by-Step LC-MS/MS Workflow

Objective: Quantify N-Desethyl Sunitinib in plasma with a Lower Limit of Quantification (LLOQ) of 0.2 ng/mL.

Reagents:

  • Analyte: N-Desethyl Sunitinib (from TRC/Sigma).[1]

  • Internal Standard (IS): N-Desethyl Sunitinib-d5 (Alsachim/TRC).[1]

  • Matrix: Drug-free human plasma (K2EDTA).[1]

Protocol:

  • Stock Preparation (Dark Room):

    • Dissolve 1.00 mg of Standard in 10 mL Methanol (Stock A: 100 µg/mL).

    • Critical Check: Verify complete dissolution by vortexing for 2 mins.

    • Prepare IS Stock (10 µg/mL) in Methanol.

  • Spiking & Extraction:

    • Aliquot 100 µL Plasma.[1][3]

    • Add 10 µL IS working solution.[1]

    • Protein Precipitation: Add 300 µL Acetonitrile (cold).

    • Vortex (1 min) -> Centrifuge (13,000 rpm, 10 min, 4°C).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).[1][4]

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[3]

    • Transitions (MRM):

      • N-Desethyl Sunitinib: m/z 371.2 → 283.2[1]

      • IS (d5): m/z 376.2 → 288.2[1]

LCMS_Workflow cluster_prep Sample Preparation (Yellow Light) cluster_analysis Instrumental Analysis Plasma Plasma Sample (100 µL) IS_Add Add Internal Standard (d5-Analog) Plasma->IS_Add Precip Protein Precipitation (ACN, 1:3 ratio) IS_Add->Precip Centrifuge Centrifuge 13k rpm, 10 min Precip->Centrifuge Inject Inject Supernatant (5 µL) Centrifuge->Inject LC UPLC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, MRM 371->283) LC->MS

Figure 2: Optimized LC-MS/MS workflow for the extraction and quantification of N-Desethyl Sunitinib.[1]

Comparative Performance Metrics

The following data illustrates the expected performance when using a high-purity (>98%) reference standard versus a lower-grade standard without salt correction.

Table 2: Impact of Standard Purity on Assay Accuracy

ParameterHigh Purity Standard (Corrected)Low Purity / Uncorrected SaltAcceptance Criteria (FDA/EMA)
Linearity (

)
> 0.9980.990 - 0.995≥ 0.990
Accuracy (Bias %) ± 3.5%-12.0% (Systematic Error)± 15% (± 20% at LLOQ)
Precision (CV %) < 5.0%< 6.5%≤ 15%
Recovery 85 - 90%85 - 90%Consistent & Precise

Analysis: Using an uncorrected HCl salt standard (assuming it is 100% active base) introduces a ~9% negative bias (Mass difference 370 vs 406).[1] This systematic error can lead to underestimation of patient drug levels, potentially causing dose mismanagement in clinical trials.[1]

References

  • De Bruijn, P., et al. (2010).[1][3][4] "Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services. Link

  • Toronto Research Chemicals. "N-Desethyl Sunitinib Product Specification." LGC Standards. Link[1]

  • Sigma-Aldrich. "N-Desethyl Sunitinib Hydrochloride Product Information."[1][2] Merck.[1] Link

  • Yu, H., et al. (2015).[1] "Integrated semi-physiological pharmacokinetic model for both sunitinib and its active metabolite SU12662." British Journal of Clinical Pharmacology. Link[1]

Sources

A Researcher's Guide to the Certificate of Analysis for N-Desethyl Sunitinib Maleate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the procurement of high-quality, well-characterized chemical reagents is the bedrock of reproducible and reliable science. This is particularly true for compounds like N-Desethyl Sunitinib Maleate, the primary active metabolite of the multi-targeted tyrosine kinase inhibitor, Sunitinib.[1][2][3][4] Whether used as a reference standard for pharmacokinetic studies or as a tool for in-vitro kinase assays, the purity and identity of this molecule are paramount. The Certificate of Analysis (CoA) is the single most critical document that attests to a specific batch's quality.[5][6]

This guide provides an in-depth comparison of what constitutes a comprehensive and trustworthy CoA for N-Desethyl Sunitinib Maleate versus one that is merely adequate. We will dissect the key analytical tests, explain the scientific rationale behind them, and provide supporting data to empower you, the end-user, to make informed decisions and critically evaluate the materials you source.

The Critical Role of N-Desethyl Sunitinib

Sunitinib is metabolized predominantly by the cytochrome P450 enzyme CYP3A4 to form N-Desethyl Sunitinib (also known as SU12662).[1][3][4] This metabolite is not merely an inactive byproduct; it is equipotent to the parent drug and contributes significantly to the overall therapeutic and toxicological effects observed in patients.[1][2] Therefore, accurately quantifying N-Desethyl Sunitinib in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic/pharmacodynamic (PK/PD) modeling. This necessity underscores the demand for a highly pure and rigorously characterized N-Desethyl Sunitinib Maleate reference standard.

Anatomy of a High-Quality CoA: A Comparative Analysis

A CoA is more than a simple declaration of purity; it is a detailed report of empirical data.[5][7][8] A robust CoA for a research-grade compound like N-Desethyl Sunitinib Maleate should provide irrefutable evidence for its structure, a precise quantification of its purity, and a detailed profile of any impurities.

Let's compare the key sections you should expect to see, highlighting the difference between a comprehensive analysis and a minimal one.

CoA SectionMinimal/Adequate SpecificationComprehensive/High-Quality SpecificationWhy It Matters for N-Desethyl Sunitinib
Identification "Conforms to Structure"¹H NMR, Mass Spectrometry (MS), and sometimes ¹³C NMR data are provided and explicitly state "Consistent with Structure".[9][10]Structural isomers and process-related impurities can have similar physical properties but different biological activities. Multiple orthogonal techniques provide unambiguous confirmation.
Purity (Chromatographic) HPLC: >95%HPLC or UPLC: ≥98%, with the chromatogram provided. Method details (column, mobile phase, wavelength) are listed.High purity is essential for use as a quantitative reference standard. The chromatogram allows you to visually inspect for peak symmetry and the presence of any minor, unresolved impurities.
Impurities "Total Impurities: <5%"Lists specific known impurities (e.g., starting materials, N,N-didesethyl sunitinib) and sets limits for any single unknown impurity (e.g., <0.1%).[11][12]International Council for Harmonisation (ICH) guidelines (Q3A) dictate the reporting, identification, and qualification of impurities.[11][12][13] Knowing the impurity profile is critical for interpreting experimental results.
Residual Solvents Not listed or "Passes Test"Analysis by Gas Chromatography (GC-HS) with specific limits for Class 1, 2, and 3 solvents, aligned with USP <467> / ICH Q3C guidelines.[14][15][16][17]Residual solvents from synthesis can be toxic and may interfere with biological assays.[14][15] For example, even low levels of DMSO can affect cell viability.
Water Content Not listedDetermined by Karl Fischer titration, with a specific result (e.g., 0.25%).Water content affects the true concentration of the compound when preparing stock solutions by weight, impacting the accuracy of quantitative experiments.
Assay (Potency) Not listedOften determined by quantitative NMR (qNMR) or mass balance calculation, providing a precise potency value (e.g., 99.2% on an anhydrous basis).This is the "true" purity, accounting for water, residual solvents, and inorganic impurities. It is the most accurate value for calculating concentrations for standard curves.

Key Analytical Methodologies & Experimental Data

To generate the data presented on a CoA, a series of validated analytical techniques are employed. Understanding the basics of these methods allows for a more critical evaluation of the results.

Identification by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for elucidating the exact structure of an organic molecule.[18][19][20] For N-Desethyl Sunitinib, a ¹H NMR spectrum provides a unique fingerprint, showing the number of protons and their chemical environment.

  • Expertise: A well-resolved ¹H NMR spectrum not only confirms the primary structure but can also be used to detect and identify organic impurities, including isomers or residual solvents, that may not be easily resolved by HPLC.[18][21]

  • Trustworthiness: The CoA should state that the spectrum is "Consistent with Structure." For a high-quality standard, the supplier should be able to provide the actual spectrum upon request, allowing an expert user to verify the interpretation.

Mass Spectrometry (MS) confirms the molecular weight of the compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides a highly accurate molecular weight, corroborating the proposed structure. For N-Desethyl Sunitinib (C₂₀H₂₃FN₄O₂), the expected monoisotopic mass is approximately 370.18 g/mol .

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of pharmaceutical compounds.[22][23] The method separates the main compound from any impurities based on their physicochemical properties as they pass through a chromatography column.

Experimental Protocol: Example HPLC Purity Method

  • System: Agilent 1260 Infinity II or equivalent UPLC/HPLC system with a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 430 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in DMSO or Methanol to a concentration of ~0.5 mg/mL.

Data Presentation: Example Purity Results

Lot NumberRetention Time (min)Peak Area (%)Specification
A1238.5499.62%≥ 98.0%
B4568.5596.50%≥ 95.0%

A higher purity value (e.g., Lot A123) is crucial for a reference standard to ensure the accuracy of calibration curves used in bioanalytical methods.[24][25]

Control of Impurities

The International Council for Harmonisation (ICH) provides clear guidelines on impurities in new drug substances (ICH Q3A).[11][12][13][26] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the parent drug. While N-Desethyl Sunitinib is a metabolite, a high-quality reference standard should be controlled with similar rigor.

  • Reporting Threshold: The level above which an impurity must be reported. For many small molecules, this is ≥0.05%.[11]

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which the biological safety of an impurity must be established.

A comprehensive CoA will list any impurity exceeding the reporting threshold, whereas a less detailed CoA may simply state that it "meets specifications."

Visualizing Key Workflows

Understanding the origin and analysis of N-Desethyl Sunitinib can be clarified through workflow diagrams.

Metabolic Pathway of Sunitinib

This diagram illustrates the primary metabolic conversion of Sunitinib to its active N-desethyl metabolite, a reaction mediated by the CYP3A4 enzyme.

Sunitinib Metabolism Sunitinib Sunitinib Metabolite N-Desethyl Sunitinib (SU12662, Active) Sunitinib->Metabolite N-de-ethylation Enzyme CYP3A4 Enzyme->Sunitinib

Caption: Metabolic conversion of Sunitinib to N-Desethyl Sunitinib.

Analytical Workflow for CoA Generation

This workflow outlines the logical sequence of tests performed to generate the data for a comprehensive Certificate of Analysis.

CoA Workflow cluster_id Identification cluster_purity Purity & Impurities cluster_physchem Physicochemical Properties cluster_final Final Certification NMR ¹H NMR Assay Assay / Potency Calculation NMR->Assay MS Mass Spectrometry MS->Assay HPLC HPLC / UPLC HPLC->Assay GC Residual Solvents (GC) GC->Assay KF Water Content (Karl Fischer) KF->Assay Appearance Appearance CoA Generate CoA Assay->CoA Batch Raw Material Batch Batch->NMR Batch->MS Batch->HPLC Batch->GC Batch->KF Batch->Appearance

Caption: Analytical workflow for Certificate of Analysis generation.

Conclusion

For scientists in research and drug development, the Certificate of Analysis is not merely a formality; it is a vital dataset that underpins the quality and validity of their work. When sourcing N-Desethyl Sunitinib Maleate, a critical comparison of CoAs from different suppliers is essential. Look for a document that provides comprehensive, multi-technique analytical data, not just summary statements. A high-quality CoA will transparently report on identity, chromatographic purity, specific impurities, residual solvents, and water content, ultimately providing a precise assay value. By demanding this level of detail, researchers can ensure the integrity of their experiments, generate reproducible data, and accelerate the path of scientific discovery.

References

  • (467) RESIDUAL SOLVENTS - USP-NF. (2007, March 23). USP-NF.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25).
  • 467 RESIDUAL SOLVENTS - USP-NF. (2019, September 27). USP-NF.
  • USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9).
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • FAQs: <467> Residual Solvents. US Pharmacopeia (USP).
  • Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
  • ICH Q3 Guidelines - Impurities (Q3A - Q3E). Scribd.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • Kamdem, L. K., et al. (2018).
  • Li, J., et al. (2023). Effect of isavuconazole on the pharmacokinetics of sunitinib and its mechanism. BMC Pharmacology and Toxicology.
  • Mancuso, J., et al. (2008). In vitro and in vivo metabolism of sunitinib in nonclinical species and humans. Drug Metabolism and Disposition.
  • Jain, R., et al. (2014). Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study. Journal of Analytical Toxicology.
  • Zhang, Y., et al. (2023). An Optimized LC-MS/MS Method for Quantification of Sunitinib and N-Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring. Therapeutic Drug Monitoring.
  • Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases.
  • Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. (2022).
  • Zhang, Y., et al. (2023). An Optimized LC-MS/MS Method for Quantification of Sunitinib and N-Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring. PubMed.
  • All About USP 467 Residual Solvent: Regulatory and Application Upd
  • Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
  • Development and validation of a HPTLC method for analysis of Sunitinib mal
  • (PDF) Structural elucidation of low abundant metabolites in complex sample matrices. (2025, August 10).
  • Determination of sunitinib and its active metabolite, N-desethyl sunitinib in mouse plasma and tissues by UPLC-MS/MS: assay development and application to pharmacokinetic and tissue distribution studies. Sigma-Aldrich.
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). ResolveMass.
  • Certificate of Analysis (CoA)
  • API Certificates of Analysis. (2017, May 15). Critical Point.
  • What is Certificate of Analysis (CoA) in Chemistry? Advent Chembio.
  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024, June 10). Pharmaceutical Technology.
  • Introduction to NMR and Its Application in Metabolite Structure Determin
  • Structure Elucid
  • API COA Guide: Quality Assurance for Manufacturers & Purchasers. (2025, August 8).
  • Sunitinib N-Desethyl Impurity / N-Desethyl Sunitinib. Allmpus.
  • Reversed phase HPLC analysis of mobocertinib and its impurities and studies on the structure and biological activity of a new degradation product. (2025, September 21). Frontiers.
  • Certific
  • Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. (2023, January 31). Journal of Medicinal Chemistry.
  • Sunitinib N-Desethyl Impurity | CAS No- 356068-97-8. GLP Pharma Standards.
  • COA of Sunitinib Malate | Certific
  • An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. (2023). Research Journal of Pharmacy and Technology.

Sources

Safety Operating Guide

Personal protective equipment for handling N-Desethyl Sunitinib Maleate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The Hazard Context

N-Desethyl Sunitinib Maleate (active metabolite of Sunitinib) is not a standard laboratory reagent; it is a high-potency cytotoxic agent and a multi-targeted tyrosine kinase inhibitor (TKI). It is pharmacologically equipotent to the parent drug, Sunitinib, meaning it shares the same severe toxicity profile.

Critical Hazard Profile:

  • Reproductive Toxicity (Category 1B): Proven teratogen. It inhibits angiogenesis (VEGFR blockade), which is critical for fetal development.

  • Specific Target Organ Toxicity (STOT-RE 1): Repeated exposure damages the liver, bone marrow, and heart.

  • Skin Absorption: Enhanced significantly when solubilized in organic solvents like DMSO.

The "Invisible" Risk: Unlike volatile liquids, this compound is a lyophilized powder. The primary vector of exposure is electrostatic dust during weighing and aerosolization during solubilization. Your PPE must be selected to defeat these specific physical states.

The Containment Strategy: Engineering First

PPE is the last line of defense, not the first. Do not handle this compound on an open bench.

  • Primary Barrier: Class II, Type A2 (or higher) Biological Safety Cabinet (BSC).

  • Secondary Barrier: Negative pressure laboratory (recommended).

  • Static Control: Use an ionizing fan or anti-static gun inside the BSC to prevent powder "fly-away" during weighing.

PPE Specifications Matrix

The following PPE ensemble is mandatory for all manipulations involving >1 mg of powder or any liquid concentration >10 µM.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory N95/P100 (if in BSC) or PAPR (if outside BSC)Lyophilized cakes can shatter into micron-sized particles that bypass surgical masks.
Dermal (Hands) Double Nitrile Gloves (Tested to ASTM D6978)Outer: 8 mil nitrile (change every 30 mins). Inner: 4 mil nitrile (taped to gown). Why: DMSO permeates standard latex in <5 minutes, carrying the toxin into the bloodstream.
Body Impervious Gown (Tyvek/Polyethylene coated)Cotton lab coats absorb spills and hold the toxin against the skin. You need liquid repellency.[1]
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for liquid aerosols generated during pipette blowout.

Operational Protocol: Step-by-Step Handling

Phase A: Preparation & Weighing
  • Gowning: Don shoe covers, hair bonnet, and inner gloves. Tape inner gloves to the cuff of your Tyvek gown. Don outer gloves.

  • Workspace: Line the BSC surface with plastic-backed absorbent pads (absorbent side up).

  • Static Management: Place the vial and spatula near an ionizing bar for 30 seconds. N-Desethyl Sunitinib is highly electrostatic; without this, powder will repel from the spatula and contaminate the BSC.

  • Weighing:

    • Best Practice: Weigh inside the BSC using a draft-shielded balance.

    • Alternative: If the balance is outside, use the "Tare-Transport" method : Tare a sealed vial outside -> Move to BSC -> Add compound -> Seal -> Move to balance -> Weigh. Never open the vial outside the BSC.

Phase B: Solubilization (The Critical Moment)
  • Solvent Choice: DMSO is the standard solvent.

  • The Risk: DMSO is a penetrant carrier. If a drop of Sunitinib/DMSO solution touches your skin, it will deliver the drug systemically.

  • Technique:

    • Add solvent slowly down the side of the vial wall to prevent "puffing."

    • Do not vortex with an open cap. Use a parafilm seal under the cap if vortexing is required.

    • Light Sensitivity: This metabolite degrades into N-oxides under light. Wrap the vial in aluminum foil immediately after solubilization.

Phase C: Decontamination & Spills
  • Spill Cleanup:

    • Powder: Cover with wet paper towels (do not sweep dry dust). Wipe up.[1][2][3]

    • Liquid: Absorb with pads.[4]

  • Surface Deactivation:

    • Step 1: 10% Sodium Hypochlorite (Bleach) . Oxidative destruction is required to break the heterocyclic ring structure. Allow 10 minutes contact time.

    • Step 2: 1% Sodium Thiosulfate . Neutralizes the bleach to prevent corrosion of the BSC.

    • Step 3: 70% Ethanol . Removes residue.[1][5][6][7][8]

Visualizing the Safety Logic

Diagram 1: The Hierarchy of Controls for Potent TKIs

This diagram illustrates the decision logic for handling N-Desethyl Sunitinib, prioritizing engineering controls over PPE.

HierarchyOfControls Hazard N-Desethyl Sunitinib (OEB 4 / Reprotox 1B) Engineering Primary Barrier: Class II BSC + Static Control Hazard->Engineering Mitigated by Admin Admin Controls: SOPs + Training + Medical Surveillance Engineering->Admin Supported by PPE PPE (Last Resort): Double Nitrile + Tyvek + N95/PAPR Admin->PPE Supplemented by Exposure Worker Exposure Risk PPE->Exposure Final Barrier against

Caption: Hierarchy of Controls. Note that PPE is the final, not the primary, barrier against exposure.

Diagram 2: Operational Workflow & Waste Stream

This workflow ensures that waste is segregated correctly to prevent downstream contamination.

HandlingWorkflow Start Start: Don PPE (Double Gloves) Weigh Weighing (BSC) *Use Ionizer* Start->Weigh Solubilize Solubilization (DMSO/Amber Vial) Weigh->Solubilize Exp Experiment Solubilize->Exp WasteSolid Solid Waste (Vials/Tips) -> Yellow/Purple Bin (Incineration) Exp->WasteSolid Disposables WasteLiquid Liquid Waste (Media/DMSO) -> Haz Waste Carboy Exp->WasteLiquid Supernatant

Caption: Operational workflow emphasizing the segregation of cytotoxic waste streams for incineration.

Disposal Strategy: The Exit Plan

Never dispose of N-Desethyl Sunitinib down the drain. It is highly toxic to aquatic life (H410).[9][10]

  • Solid Waste (Vials, Tips, Gloves): Must go into Cytotoxic Waste containers (Purple or Red stream depending on jurisdiction, e.g., RCRA Trace Chemotherapy Waste). Final disposal method: High-temperature incineration. [11]

  • Liquid Waste: Collect in a dedicated carboy labeled "Cytotoxic/Mutagenic." Do not mix with general organic solvents.

  • Sharps: Immediate disposal into a puncture-proof container labeled "Cytotoxic Sharps."

References

  • Pfizer Inc. (2020). Safety Data Sheet: Sunitinib Malate Capsules. Retrieved from

  • Cayman Chemical. (2023). Safety Data Sheet: Sunitinib (malate). Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[12] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from

  • PubChem. Compound Summary: N-Desethylsunitinib. Retrieved from

Sources

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